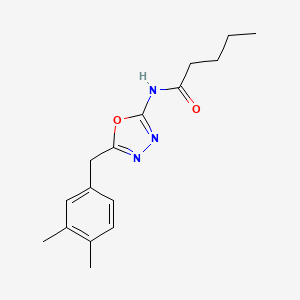
3-Amino-6,7-dimethoxyquinoxaline-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-6,7-dimethoxyquinoxaline-2-carboxamide is a heterocyclic compound belonging to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6,7-dimethoxyquinoxaline-2-carboxamide typically involves the condensation of 2,3-diaminobenzene with dimethoxy derivatives. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including protection and deprotection of functional groups, to achieve the desired product. The use of advanced techniques such as microwave-assisted synthesis and phase-transfer catalysis can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 3-Amino-6,7-dimethoxyquinoxaline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline dioxides, while substitution reactions can produce various alkylated derivatives .
科学研究应用
3-Amino-6,7-dimethoxyquinoxaline-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments .
作用机制
The mechanism of action of 3-Amino-6,7-dimethoxyquinoxaline-2-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with DNA replication and protein synthesis, leading to its antibacterial and anticancer effects .
相似化合物的比较
Quinoxaline: A parent compound with a simpler structure.
6,7-Dimethoxyquinoxaline: Lacks the amino and carboxamide groups.
3-Aminoquinoxaline: Lacks the methoxy groups.
Uniqueness: 3-Amino-6,7-dimethoxyquinoxaline-2-carboxamide is unique due to the presence of both amino and methoxy groups, which contribute to its distinct chemical reactivity and biological activity. This combination of functional groups enhances its potential as a versatile compound in various applications .
属性
CAS 编号 |
67568-31-4 |
|---|---|
分子式 |
C11H12N4O3 |
分子量 |
248.24 g/mol |
IUPAC 名称 |
3-amino-6,7-dimethoxyquinoxaline-2-carboxamide |
InChI |
InChI=1S/C11H12N4O3/c1-17-7-3-5-6(4-8(7)18-2)15-10(12)9(14-5)11(13)16/h3-4H,1-2H3,(H2,12,15)(H2,13,16) |
InChI 键 |
LMJNZBFPLRFLRZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)N=C(C(=N2)N)C(=O)N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


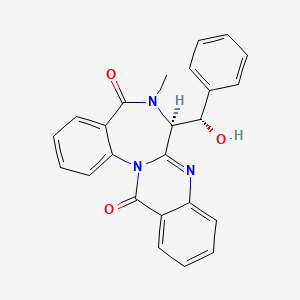
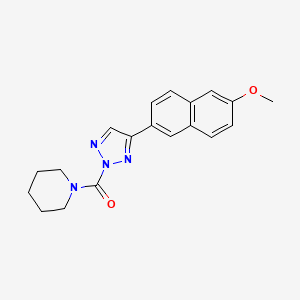
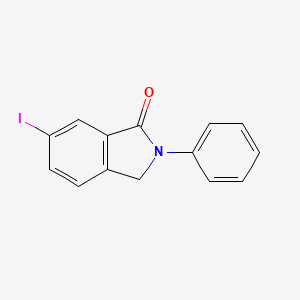
![9-(2,5-dihydroxyphenyl)-2-[2-(4-ethoxyphenyl)ethyl]tetrahydro-2H-pyrido[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B14129167.png)
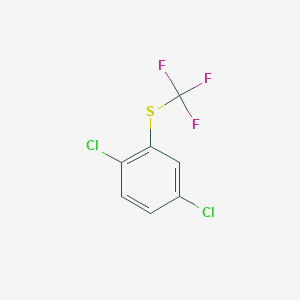
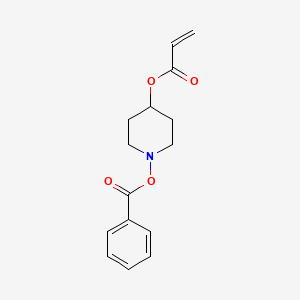

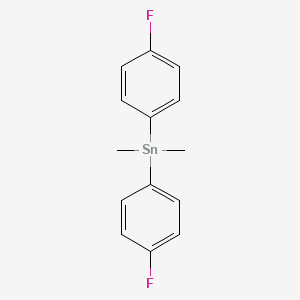
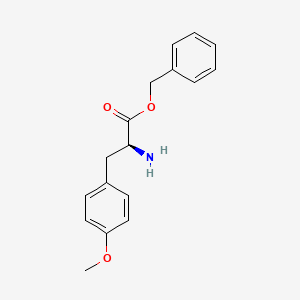
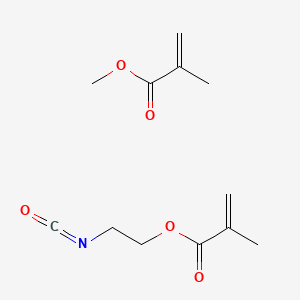
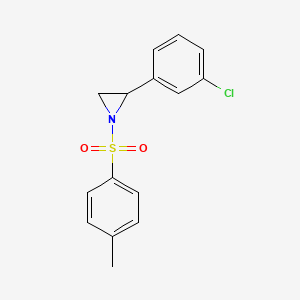
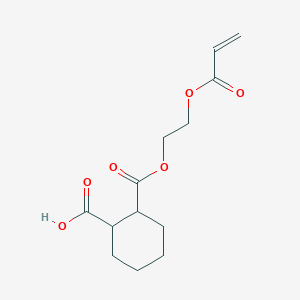
![10-[(2-Methoxypropan-2-yl)oxy]dec-1-yne](/img/structure/B14129233.png)
